Cas no 154361-50-9 (Capecitabine)

カペシタビン(Capecitabine)は、経口投与可能なフルオロピリミジン系抗がん剤であり、主に大腸がん、乳がん、胃がんなどの固形癌の治療に用いられます。このプロドラッグは、体内で酵素的に活性代謝物である5-フルオロウラシル(5-FU)に変換され、腫瘍細胞内で選択的に作用することで、高い抗腫瘍効果を発揮します。従来の5-FU静注療法と比較し、患者のQOL向上に寄与する経口剤としての利便性が特徴です。また、腫瘍組織内でのターゲッティング性が高く、全身的な副作用を軽減できる可能性も報告されています。治療効果と安全性のバランスに優れた薬剤として、臨床現場で重要な位置を占めています。

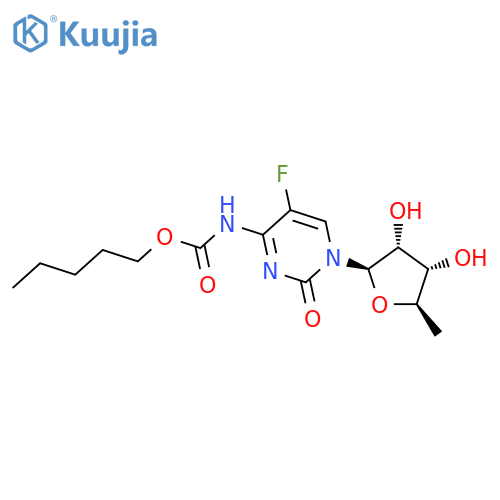

Capecitabine structure

商品名:Capecitabine

CAS番号:154361-50-9

MF:C15H22FN3O6

メガワット:359.35008764267

MDL:MFCD00930626

CID:65363

PubChem ID:329823378

Capecitabine 化学的及び物理的性質

名前と識別子

-

- Capecitabine

- Capcitabine

- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydr

- 5'-DEOXY-5-FLUOROCYTISINE

- 5'-DEOXY-5-FLUORO-N-[(PENTYLOXY)CARBONYL]CYTIDINE

- RO-9-1978

- pentyl [1-(3,4-dihydroxy-5-methyl-oxolan-2-yl)-5-fluoro-2-oxo-pyrimidin-4-yl]aminoformate

- XELODA

- CAPECITABINE USP32

- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate

-

- 000

- 5'-Deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine

- Capecitibine

- Capecytabine

- Captabin

- Cpecitabine

- Ro 09-1978

- 5′-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine

- Chi Pei he

- [ "" ]

- Capiibine

- N(4)-Pentyloxycarbonyl-5'-deoxy-5-fluorocytidine

- 5'-Deoxy-5-fluoro-N-((pentyloxy)carbonyl)cytidine

- R340

- Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-

- Pentyl 1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinecarbamate

- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyr

- CAPECITABINE [EP MONOGRAPH]

- pentyl 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-ylcarbamate

- Capecitabine, European Pharmacopoeia (EP) Reference Standard

- NCGC00164569-05

- Pentyl [1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate

- NCGC00164569-02

- AKOS015920130

- NCGC00164569-01

- AB01274776-01

- CAPECITABINE [VANDF]

- Capecitabine Tablets, 500 mg

- CS-0768

- pentyl N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate

- RG-340

- PENTYL 1-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-1,2-DIHYDRO-2-OXO-4-PYRIMIDINECARBAMATE

- CAPECITABINE [EMA EPAR]

- Capecitabine, United States Pharmacopeia (USP) Reference Standard

- 5-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine

- Q-200788

- Capecitabine, >=98% (HPLC)

- CAPECITABINE [ORANGE BOOK]

- D01223

- NSC712807

- DTXCID1026451

- 6804DJ8Z9U

- CAPECITABINE [USP IMPURITY]

- SMR002530052

- Ro-09-1978-000

- MLS003915642

- Xabine

- R-340

- Capecitabine Tablets, 150 mg

- Xelox component capecitabine

- CAPECITABINE (USP-RS)

- Ro 09-1978/000

- BC164277

- capecitabinum

- CAPECITABINE (EP MONOGRAPH)

- Capecitabine [USAN]

- CAPECITABINE [INN]

- SR-01000931255

- 5-Deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine

- AB01274776_04

- BCP9000483

- capecitabina

- 154361-50-9

- NSC 759853

- Capecitabine [USAN:USP:INN:BAN]

- 5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine

- Capecitabin

- J-700154

- GTPL6799

- Capecitabine (JAN/USP/INN)

- HY-B0016

- CAPECITABINE [MI]

- Capecitabine 500mg

- 5'-Deoxy-5-fluoro-N-((pentyloxy)carbonyl)-cytidine

- CAPECITABINE [WHO-DD]

- DTXSID3046451

- CHEBI:31348

- HSDB 7656

- BS-1000

- CAPECITABINE (USP MONOGRAPH)

- (1-(5-Deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid pentyl ester

- 3-(2-HYDROXYETHYL)THIAZOLIUMBROMIDE

- Capecitabine (USAN:USP:INN:BAN)

- DB01101

- CAPECITABINE [HSDB]

- CARBAMIC ACID, (1-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)-, PENTYL ESTER

- BP-58647

- s1156

- n4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine

- MLS004774137

- NS00000464

- CAPECITABINE [MART.]

- CAPECITABINE [USP MONOGRAPH]

- SCHEMBL8153

- BRD-K61192372-001-08-9

- Caxeta

- Ro-091978000

- CCG-264841

- Capecitabine Sun

- Pentyl (1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate

- EX-A835

- Carbamic acid, (1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl)-, pentyl ester

- CAPECITABINE [USP-RS]

- AB01274776-02

- Capecitabine- Bio-X

- pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

- Capecitabine, analytical standard

- Capecitabine Teva

- Ecansya

- RO-09-1978000

- Xeloda (TN)

- BCPP000300

- Cytidine, 5'-deoxy-5-fluoro-N-((pentyloxy)carbonyl)-

- CHEMBL1773

- AM84502

- Capecitabine, Pharmaceutical Secondary Standard; Certified Reference Material

- XELIRI COMPONENT CAPECITIBINE

- Capecitabine Medac

- Capecitabine 150mg

- Ro-09-1978

- CAPECITABINE (USP IMPURITY)

- CAS-154361-50-9

- UNII-6804DJ8Z9U

- CAPECITABINE (MART.)

- Capecitabine Accord

- Tox21_112198_1

- Q420207

- NSC-759853

- L01BC06

- Tox21_112198

- SR-01000931255-3

- Capecitabine (Xeloda)

- CAPECITABINE [JAN]

- Z1501480421

- Capecitabine impurity D

- Capecitabine impurity B

- NCGC00164569-11

- GLXC-03327

- Capecitabine?

- BRD-K61192372-001-05-5

-

- MDL: MFCD00930626

- インチ: 1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1

- InChIKey: GAGWJHPBXLXJQN-UORFTKCHSA-N

- ほほえんだ: FC1C(N([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=NC(N(C=1[H])[C@@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 359.149264g/mol

- ひょうめんでんか: 0

- XLogP3: 0.6

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 回転可能化学結合数: 7

- どういたいしつりょう: 359.149264g/mol

- 単一同位体質量: 359.149264g/mol

- 水素結合トポロジー分子極性表面積: 121Ų

- 重原子数: 25

- 複雑さ: 582

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 4

- ひょうめんでんか: 0

じっけんとくせい

- Stability Shelf Life: Capecitabine tablets reportedly are stable for at least 9 months when stored in tightly closed containers at room temperature.

- Dissociation Constants: pKa1 = 1.9 (amide)

- 色と性状: 白色固体

- ゆうかいてん: 115-124°C

- ふってん: No data available

- フラッシュポイント: 87℃

- ようかいど: H2O: soluble10mg/mL, clear (warmed)

- PSA: 122.91000

- LogP: 0.83320

- ひせんこうど: 96.0 to 100.0 (c=1, MeOH)

- マーカー: 1754

- 濃度: 10 mg/mL in DMSO

Capecitabine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H341-H350-H360FD

- 警告文: P201-P308+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 45-60-61-68

- セキュリティの説明: 53-22-36/37-45

- RTECS番号:HA3852500

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Capecitabine 税関データ

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Capecitabine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-1000-10MG |

Capecitabine |

154361-50-9 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| Biosynth | BC164277-10 mg |

Capecitabine - Bio-X ? |

154361-50-9 | 10mg |

$49.70 | 2023-01-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2878-1g |

Capecitabine |

154361-50-9 | 98.0%(LC&T) | 1g |

¥495.0 | 2023-09-02 | |

| Key Organics Ltd | BS-1000-5MG |

Capecitabine |

154361-50-9 | >97% | 5mg |

£42.00 | 2025-02-08 | |

| ChemScence | CS-0768-10g |

Capecitabine |

154361-50-9 | 99.73% | 10g |

$324.0 | 2022-04-02 | |

| LKT Labs | C0162-250 mg |

Capecitabine |

154361-50-9 | ≥98% | 250MG |

$92.50 | 2023-07-11 | |

| abcr | AB200330-10 g |

5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine, 98%; . |

154361-50-9 | 98% | 10 g |

€90.80 | 2023-07-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15974-50mg |

Capecitabine |

154361-50-9 | 98% | 50mg |

¥643.00 | 2023-09-09 | |

| FUJIFILM | 034-23441-10mg |

Capecitabine |

154361-50-9 | 10mg |

JPY 5400 | 2023-09-15 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1405-1G |

Capecitabine |

154361-50-9 | 1g |

¥1637.45 | 2024-12-22 |

Capecitabine サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:154361-50-9)Capecitabine

注文番号:sfd3309

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:33

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:154361-50-9)卡培他滨

注文番号:LE5649809

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:154361-50-9)Capecitabine

注文番号:LE729

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:154361-50-9)Capecitabine

注文番号:LE12519

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:07

価格 ($):discuss personally

Capecitabine 関連文献

-

Ruixin Guo,Fengzhu Zheng,Jianqiu Chen RSC Adv. 2015 5 76772

-

Hossein Ameli,Nina Alizadeh RSC Adv. 2022 12 4681

-

Tayyebeh Madrakian,Hojjat Ghasemi,Esmaeel Haghshenas,Abbas Afkhami RSC Adv. 2016 6 33851

-

Rujiang Ma,Chuan Zhang,Yong Liu,Chang Li,Yanling Xu,Baoxin Li,Yunliang Zhang,Yingli An,Linqi Shi RSC Adv. 2017 7 21328

-

Sharon M. Sagnella,Xiaojuan Gong,Minoo J. Moghaddam,Charlotte E. Conn,Kathleen Kimpton,Lynne J. Waddington,Irena Krodkiewska,Calum J. Drummond Nanoscale 2011 3 919

154361-50-9 (Capecitabine) 関連製品

- 158798-73-3(Capecitabine)

- 1262133-68-5(3’-O-(5’-Deoxy-a-D-ribofuranosyl) Capecitabine)

- 66335-38-4(5’-Deoxy-5-fluoro Cytidine)

- 150399-23-8(Pemetrexed disodium)

- 1132662-08-8(CAPECITABINE-D11)

- 1147-23-5(5-Iodocytidine)

- 3094-09-5(Doxifluridine)

- 65-46-3(Cytidine)

- 1262133-64-1(3’-O-(5’-Deoxy-b-D-ribofuranosyl) Capecitabine)

- 1262133-66-3(2’-O-(5’-Deoxy-b-D-ribofuranosyl) Capecitabine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

(CAS:154361-50-9)Capecitabine

清らかである:98.00%

はかる:25kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:154361-50-9)Capecitabine

清らかである:99%

はかる:500g

価格 ($):359.0